Cas no 2196443-75-9 (1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one)

1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one is a structurally unique compound featuring a fused spirocyclic framework combined with a furan moiety and an acrylamide functional group. This hybrid architecture imparts distinct reactivity and potential utility in medicinal chemistry and materials science. The spirocyclic core enhances conformational rigidity, which may improve binding selectivity in biological applications, while the acrylamide group offers versatility for further functionalization via Michael addition or polymerization. The furan ring contributes to electron-rich properties, facilitating participation in heterocyclic transformations. This compound is particularly valuable for researchers exploring novel scaffolds in drug discovery or advanced polymer synthesis due to its balanced steric and electronic characteristics.
1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one structure
2196443-75-9 structure
Product name:1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one
CAS No:2196443-75-9
MF:C14H17NO2
Molecular Weight:231.290283918381
CID:5409735
PubChem ID:132317549

1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-[1-(2-Furanyl)-2-azaspiro[3.4]oct-2-yl]-2-propen-1-one
    • 1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one
    • 2196443-75-9
    • EN300-7521883
    • Z2738285077
    • 1-[1-(furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one
    • 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one
    • インチ: 1S/C14H17NO2/c1-2-12(16)15-10-14(7-3-4-8-14)13(15)11-6-5-9-17-11/h2,5-6,9,13H,1,3-4,7-8,10H2
    • InChIKey: HLPIGZLNUDDGRU-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1C2(CCCC2)CN1C(C=C)=O

計算された属性

  • 精确分子量: 231.125928785g/mol
  • 同位素质量: 231.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 333
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.4Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 406.8±34.0 °C(Predicted)
  • 酸度系数(pKa): -1.42±0.40(Predicted)

1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7521883-0.05g
1-[1-(furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one
2196443-75-9 95.0%
0.05g
$246.0 2025-03-10

1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one 関連文献

1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-oneに関する追加情報

Research Brief on 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one (CAS: 2196443-75-9)

The compound 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one (CAS: 2196443-75-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the spirocyclic architecture of this molecule as a key feature contributing to its biological activity. The furan ring and the azaspiro[3.4]octane moiety provide a rigid scaffold that enhances binding affinity to target proteins, making it a promising candidate for drug development. Preliminary in vitro studies have demonstrated its efficacy in modulating specific enzymatic pathways, particularly those involved in inflammatory and neurodegenerative diseases.

The synthesis of 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one involves a multi-step process that includes the formation of the spirocyclic core followed by functionalization with the furan and prop-2-en-1-one groups. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further pharmacological evaluations. Researchers have also explored its derivatives to optimize pharmacokinetic properties and reduce potential off-target effects.

In terms of biological activity, this compound has shown promising results in preclinical models. For instance, it has been reported to exhibit potent inhibitory effects on specific kinases implicated in cancer progression. Additionally, its ability to cross the blood-brain barrier makes it a viable candidate for treating central nervous system disorders. However, further studies are required to fully elucidate its mechanism of action and assess its safety profile in vivo.

In conclusion, 1-[1-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one represents a novel chemical entity with significant therapeutic potential. Ongoing research is expected to provide deeper insights into its applications, paving the way for its development into a clinical candidate. This brief underscores the importance of continued exploration of this compound and its derivatives in the context of drug discovery and development.

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